molecular formula C19H21N3S B1343753 Quetiapine EP Impurity P CAS No. 1011758-03-4

Quetiapine EP Impurity P

Cat. No. B1343753
M. Wt: 323.5 g/mol
InChI Key: KUKQJNQKJWEVCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of impurities found in quetiapine fumarate and hemifumarate involves complex organic reactions. The papers describe the isolation of these impurities using techniques such as reverse-phase preparative HPLC. The structures of the impurities were then established unambiguously by independent synthesis and confirmed by co-injection in HPLC to match the retention times with those of the impurities found in the crude samples . The synthesis of pharmacopeial impurities was also performed and analyzed by the European Pharmacopeial HPLC method, ensuring that the impurities correlated with the specified retention times .

Molecular Structure Analysis

The molecular structures of the impurities were characterized using spectroscopic methods such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). These methods allowed for the assignment or confirmation of the structures of the impurities, which include various substituted piperazines and thiazepines . The structural elucidation of these compounds is essential for understanding their chemical behavior and potential impact on the safety and efficacy of the drug.

Chemical Reactions Analysis

The formation of impurities can occur through different chemical reactions during the synthesis of quetiapine. The papers discuss the proposed pathways and mechanisms that lead to the formation of these impurities. For example, impurities may arise from side reactions involving the starting materials or intermediates, or through degradation processes such as hydrolysis or oxidation . Understanding these reactions is important for optimizing the synthesis process to minimize the presence of impurities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the impurities, such as solubility, stability, and reactivity, are influenced by their molecular structures. The papers describe forced degradation studies that were performed to assess the stability of quetiapine hemifumarate under various conditions, including acid, base, oxidative hydrolysis, thermal stress, and photolytic degradation . These studies help in determining the conditions that can lead to the formation of impurities and in developing methods to control their levels within acceptable limits.

Scientific Research Applications

  • Characterization of Impurity Profile : A study by Stolarczyk and Kutner (2010) highlighted the use of LC-MS/MS technique for the multidimensional evaluation of impurity profiles of quetiapine during drug development. This technique is proposed as a modern alternative for characterizing impurities resulting from synthesis and degradation processes in active pharmaceutical ingredients (APIs) (Stolarczyk & Kutner, 2010).

  • Identification and Characterization of Potential Impurities : Research by Stolarczyk et al. (2009) identified and characterized seven potential impurities in quetiapine fumarate using spectroscopic methods. This study provides detailed insights into the structures and formation pathways of these impurities, aiding in quality control and safety assessment in pharmaceutical manufacturing (Stolarczyk et al., 2009).

  • Isolation and Synthesis of Impurities : Bharathi et al. (2008) focused on the identification, isolation, synthesis, and characterization of impurities in quetiapine fumarate. The study utilized reverse-phase HPLC for isolating impurities and employed spectral data for their structural elucidation, contributing significantly to the understanding of impurity profiles in quetiapine fumarate production (Bharathi et al., 2008).

  • Spectrophotometric Technique for Determining Quetiapine Fumarate and Related Compounds : El-Maraghy and Mohamed (2020) developed spectrophotometric methods for determining quetiapine fumarate and its related compounds, highlighting the significance of different analytical tools for resolving complex mixtures in pharmaceutical analysis (El-Maraghy & Mohamed, 2020).

  • Pharmacopeial Impurities Synthesis and Characterization : Kumar et al. (2012) synthesized and analyzed pharmacopeial impurities in quetiapine hemifumarate, contributing to quality assurance and regulatory compliance in pharmaceutical production (Kumar et al., 2012).

Safety And Hazards

Quetiapine EP Impurity P is harmful if swallowed, inhaled, or in contact with skin . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19/h3-10H,2,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKQJNQKJWEVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212479
Record name 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quetiapine EP Impurity P

CAS RN

1011758-03-4
Record name 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011758-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DES(2-hydroxyethoxy)quetiapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1011758034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(2-HYDROXYETHOXY)QUETIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWH9KS2BXZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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